Alclometasone 17-propionate

Description

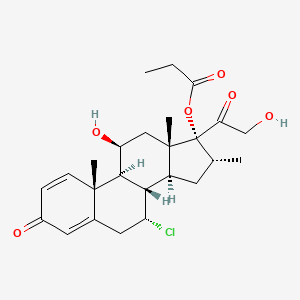

Structure

3D Structure

Properties

IUPAC Name |

[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-20(31)32-25(19(30)12-27)13(2)8-16-21-17(26)10-14-9-15(28)6-7-23(14,3)22(21)18(29)11-24(16,25)4/h6-7,9,13,16-18,21-22,27,29H,5,8,10-12H2,1-4H3/t13-,16+,17-,18+,21-,22+,23+,24+,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIXIVHCXXXAFH-PJPOYQFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227381 | |

| Record name | Alclometasone 17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76576-24-4 | |

| Record name | Alclometasone 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076576244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclometasone 17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCLOMETASONE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231UC5GM4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivatization Strategies

Chemical Synthesis Methodologies for Alclometasone (B1664502) and its Propionate (B1217596) Esters

More recent and efficient methods have been developed to improve the synthesis process. One such method starts with 16α-methyl epihydrocortisone. This pathway involves seven steps: 21-position esterification with propionic acid, dual oxidation at the 7- and 11-positions to yield a diketone, 17-position esterification with propionic acid, enolization and etherification for protection at the 3-position, reduction and acid hydrolysis for deprotection of the diketone at the 7- and 11-positions, dehydrogenation at the 1-position using DDQ, and finally, chlorine substitution at the 7-position. patsnap.com This improved process boasts a significantly higher total synthetic yield of 32-35% and is more economically and environmentally favorable due to recyclable solvents and simpler operations. patsnap.com

Another innovative approach utilizes an etherified intermediate, 3-vinyl alcohol ether-16α-methyl-17α,21-dipropionyloxy-pregna-3,5-diene-7,11,20-trione, as the raw material. This method shortens the synthesis to just three main steps: reduction of the 7,11-diketone and acid hydrolysis deprotection, dehydrogenation at the 1-position with DDQ, and chlorine substitution at the 7-position. google.com This streamlined synthesis is also more cost-effective and environmentally friendly. google.com

Key Precursor Compounds and Reaction Intermediates in Alclometasone 17-Propionate Synthesis

The synthesis of this compound involves several key precursor compounds and reaction intermediates. The selection of the starting material significantly influences the synthetic route.

| Starting Material | Synthetic Route | Key Intermediates |

| Defluorinated Dexamethasone Acetate | Traditional 6-step method | 6,7-dehydro compounds, 21-hydroxy intermediates, 17,21-cyclic esters google.comgoogle.comresearchgate.net |

| 16α-Methyl Epihydrocortisone | Improved 7-step method | 21-propionate ester, 7,11-diketone, 17,21-dipropionate, 3-enol ether patsnap.comgoogle.com |

| 3-vinyl alcohol ether-16α-methyl-17α,21-dipropionyloxy-pregna-3,5-diene-7,11,20-trione | Streamlined 3-step method | 7,11-dihydroxy intermediate, 1-dehydrogenated product google.com |

In one of the more efficient synthetic pathways, 16α-methyl epihydrocortisone is a crucial starting material. patsnap.com A key intermediate in this process is the 7,11-diketone, which is subsequently reduced. patsnap.com The final step in many synthetic routes is the introduction of the 7α-chloro group. patsnap.comgoogle.com For instance, the 1-dehydrogenated intermediate undergoes a reaction with a chlorinating agent like thionyl chloride in the presence of a base such as pyridine (B92270) to yield alclometasone dipropionate. google.com

Esterification Strategies and their Influence on Biological Activity

Esterification is a critical modification in the synthesis of topical corticosteroids, significantly impacting their potency and penetration. ijdvl.com The addition of ester groups at the 17- and 21-positions increases the lipophilicity of the molecule, which enhances its ability to penetrate the skin. ijdvl.com

Significance of Propionate Esterification at Position 17

Esterification at the C17 hydroxyl group is a key strategy for enhancing the therapeutic properties of corticosteroids. The propionate ester at position 17 of alclometasone plays a crucial role in its biological activity. This modification increases the affinity of the molecule for the corticosteroid receptor, which in turn enhances its anti-inflammatory activity. researchgate.net The esterification at both the 17 and 21 positions, creating a diester, further improves the penetration of the drug through the stratum corneum. ijdvl.comresearchgate.net This enhanced penetration allows the active molecule to reach its target sites in the deeper layers of the skin more effectively. researchgate.net

Structural Role of Halogenation, particularly 7α-Chloro Substitution

Halogenation is a common structural modification used to increase the potency of topical corticosteroids. hmpgloballearningnetwork.com The position and type of halogen atom significantly influence the degree of potency enhancement. hmpgloballearningnetwork.com In the case of alclometasone, the presence of a chlorine atom at the 7α-position is a unique feature that distinguishes it from many other corticosteroids. chemicalbook.comscispace.com This specific substitution increases the compound's potency without a corresponding increase in the incidence of local and systemic adverse effects often associated with halogenation at other positions, such as C6 or C9. chemicalbook.comscispace.com The 7α-chloro group also contributes to the molecule's increased lipophilicity, which facilitates rapid penetration into the skin where its active metabolites can bind to specific receptors. chemicalbook.com Furthermore, this substitution can reduce the rate of hepatic metabolism, thereby prolonging the topical efficacy of the drug. The combination of the 7α-chloro substitution and the 16α-methyl group has been shown to produce compounds with high potency. researchgate.net

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Binding and Activation Dynamics

The initiation of alclometasone (B1664502) 17-propionate's action is its binding to and activation of the glucocorticoid receptor (GR). chemicalbook.comdrugbank.compatsnap.com

Receptor Agonism Profile and Binding Affinity

Ligand-Receptor Complex Formation and Intracellular Translocation

Like other glucocorticoids, alclometasone 17-propionate, being lipophilic, crosses the cell membrane to bind to specific glucocorticoid receptors located in the cytoplasm. chemicalbook.compatsnap.comnih.gov This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins, such as heat shock proteins. The activated ligand-receptor complex then translocates into the cell nucleus. chemicalbook.comdrugbank.compatsnap.comnih.gov

Genomic Mechanisms of Action

Once inside the nucleus, the this compound-GR complex modulates gene expression through genomic mechanisms, which involve direct and indirect interactions with DNA. chemicalbook.comdrugbank.comnih.gov

Transcriptional Regulation of Anti-Inflammatory Proteins

The primary anti-inflammatory effects of this compound are mediated by the transactivation of genes encoding anti-inflammatory proteins. chemicalbook.comdrugbank.comnih.gov The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. chemicalbook.comnih.govbinasss.sa.cr This binding enhances the transcription of genes for anti-inflammatory proteins, including:

Lipocortins (Annexins): These proteins inhibit phospholipase A2, an enzyme responsible for releasing arachidonic acid from cell membranes. nih.govwikipedia.org By blocking arachidonic acid release, the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes is suppressed. nih.govwikipedia.org

Interleukin-10 (IL-10): This is an anti-inflammatory cytokine that plays a crucial role in suppressing inflammatory responses. researchgate.net

Repression of Pro-Inflammatory Gene Expression

In addition to activating anti-inflammatory genes, the this compound-GR complex also represses the expression of pro-inflammatory genes. chemicalbook.comdrugbank.compatsnap.com This transrepression occurs through several mechanisms:

Interference with Transcription Factors: The activated GR can interfere with the function of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govbiologists.com This interference prevents these factors from binding to their respective DNA response elements and driving the expression of pro-inflammatory genes. nih.gov

Recruitment of Co-repressors: The GR complex can recruit co-repressor molecules that promote a condensed chromatin state, making the DNA less accessible for transcription of pro-inflammatory genes.

This dual action of activating anti-inflammatory pathways while simultaneously repressing pro-inflammatory ones is central to the therapeutic efficacy of this compound. patsnap.com

Downstream Signaling Pathways and Cellular Responses

The genomic actions of this compound lead to a cascade of downstream signaling events and cellular responses that collectively reduce inflammation and pruritus. chemicalbook.comdrugbank.compatsnap.com

Key cellular responses include:

Reduced Production of Inflammatory Mediators: By inhibiting the synthesis of prostaglandins and leukotrienes, this compound reduces vasodilation, vascular permeability, and the recruitment of inflammatory cells. patsnap.com

Suppression of Cytokine and Chemokine Production: The repression of pro-inflammatory transcription factors leads to a decrease in the production of various cytokines (e.g., interleukins, tumor necrosis factor-alpha) and chemokines, which are critical for orchestrating and amplifying the inflammatory response. nih.govwikipedia.org

Inhibition of Inflammatory Cell Infiltration and Function: this compound can calm down the immune system's defense cells, such as leukocytes, and may stop them from releasing substances that cause inflammation. webmd.com

Vasoconstriction: The drug can narrow blood vessels where it is applied, which may help to reduce swelling. webmd.com

The following table summarizes the key molecular and cellular effects of this compound:

| Mechanism | Action | Key Molecules/Pathways Involved | Cellular/Physiological Outcome |

| Receptor Binding | Agonist of the glucocorticoid receptor (GR). drugbank.comsigmaaldrich.com | Glucocorticoid Receptor (GR) | Initiation of the anti-inflammatory cascade. |

| Genomic: Transactivation | Upregulates transcription of anti-inflammatory genes. chemicalbook.comdrugbank.comnih.gov | Lipocortins (Annexins), Interleukin-10 (IL-10) | Inhibition of phospholipase A2, reduced production of prostaglandins and leukotrienes, suppression of inflammatory response. nih.govwikipedia.orgresearchgate.net |

| Genomic: Transrepression | Downregulates transcription of pro-inflammatory genes. chemicalbook.comdrugbank.compatsnap.com | Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1) | Decreased production of pro-inflammatory cytokines and chemokines. nih.gov |

| Downstream Signaling | Modulation of various signaling pathways. | Inhibition of arachidonic acid cascade. | Reduced inflammation, pruritus, and vasoconstriction. patsnap.com |

Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins/Annexins)

A cornerstone of the anti-inflammatory activity of this compound, like other corticosteroids, is the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins or annexins. nih.govdrugs.comiiab.mefda.gov After diffusing across the cell membrane, alclometasone binds to specific cytosolic glucocorticoid receptors. scispace.comtermedia.pl This newly formed receptor-ligand complex then translocates into the cell nucleus. drugbank.com

Within the nucleus, the complex binds to specific DNA sequences called glucocorticoid response elements (GREs). scispace.com This interaction enhances the transcription of genes that code for lipocortins. nih.govdrugbank.com These proteins play a crucial role in controlling the biosynthesis of potent inflammatory mediators. drugs.comfda.gov

Modulation of Arachidonic Acid Release and Metabolism

Lipocortins, induced by this compound, exert their anti-inflammatory effects by inhibiting the enzyme phospholipase A2. nih.goviiab.mefda.gov PLA2 is the key enzyme responsible for releasing arachidonic acid from the phospholipids (B1166683) of the cell membrane. drugbank.comdrugs.com

By inhibiting PLA2, alclometasone effectively blocks the release of arachidonic acid, which is the common precursor for a wide range of pro-inflammatory eicosanoids. nih.goviiab.me This blockade is a critical step in halting the inflammatory cascade. The metabolism of arachidonic acid through the cyclooxygenase (COX) and lipoxygenase (LO) pathways leads to the production of prostaglandins and leukotrienes, respectively, both of which are potent mediators of inflammation. nih.govfrontiersin.org

Regulation of Pro-Inflammatory Mediators

By preventing the release of arachidonic acid, this compound consequently inhibits the production of various pro-inflammatory mediators. nih.goviiab.me This includes:

Prostaglandins and Leukotrienes: The inhibition of arachidonic acid availability directly curtails the synthesis of prostaglandins and leukotrienes, which are central to the inflammatory response, causing vasodilation, increased vascular permeability, and pain. drugs.comfda.govcopsac.com

Other Mediators: The anti-inflammatory effect also involves a reduction in the production, release, and activity of other key inflammatory players such as kinins, histamine, and lysosomal enzymes. scispace.comtermedia.pliiab.me

Control of Pro-Inflammatory Cytokine Production

This compound significantly modulates the production of pro-inflammatory cytokines. scispace.com By binding to glucocorticoid response elements on DNA, it can repress the genes that code for these signaling molecules. drugbank.com The production of several key cytokines is downregulated, including:

Interleukin-1 (IL-1) scispace.comtermedia.pl

Interleukin-3 (IL-3) scispace.comtermedia.pl

Interleukin-4 (IL-4) scispace.comtermedia.pl

Interleukin-5 (IL-5) scispace.comtermedia.pl

Interleukin-6 (IL-6) scispace.comtermedia.pl

Interleukin-8 (IL-8) scispace.comtermedia.pl

Tumor Necrosis Factor-alpha (TNF-α) scispace.comtermedia.pl

Granulocyte-macrophage colony-stimulating factor (GM-CSF) scispace.comtermedia.pl

These cytokines are integral to the amplification and perpetuation of the inflammatory response, and their suppression is a key aspect of the therapeutic effect of alclometasone. mdpi.comopendentistryjournal.com

Effects on Cellular Proliferation and Tissue Hyperplasia

This compound possesses antiproliferative properties, which are particularly relevant in skin conditions characterized by tissue hyperplasia, such as psoriasis. scispace.comtermedia.pl This effect is achieved through the inhibition of DNA synthesis and mitosis. scispace.comnih.gov By controlling excessive cell proliferation, alclometasone helps to normalize tissue structure and function in hyperproliferative dermatoses. termedia.pl

Immunomodulatory Effects on Lymphocytes and Mastocytes

The immunosuppressant activity of this compound is another critical component of its mechanism of action. scispace.comtermedia.pl It inhibits the proliferation and function of key immune cells:

Lymphocytes: Alclometasone suppresses the proliferation of both T- and B-lymphocytes, which are central to the adaptive immune response. scispace.comtermedia.pl This action helps to reduce the severity of both immediate and delayed hypersensitivity reactions. termedia.pl

Mast Cells: The drug also inhibits the function of mast cells, which are key players in allergic reactions and inflammation through the release of mediators like histamine. scispace.comtermedia.plnih.gov

Cellular Mechanisms Underlying Vasoconstrictive Activity

This compound exhibits vasoconstrictive properties, which contribute to its anti-inflammatory effect by reducing blood flow and decreasing the permeability of blood vessels. scispace.comtermedia.plwebmd.com This action restricts the influx of inflammatory cells and mediators to the site of inflammation. scispace.comtermedia.plnih.gov The precise cellular mechanism involves the drug's interaction with corticosteroid receptors in the dermal and intradermal cells, leading to a reduction in edema, erythema, and pruritus through its effects on vascular dilation and permeability.

Table 1: Summary of Molecular and Cellular Mechanisms of this compound

| Mechanism | Target | Effect | Reference |

|---|---|---|---|

| Induction of Inhibitory Proteins | Phospholipase A2 | Inhibition of activity | nih.govdrugs.comiiab.mefda.gov |

| Modulation of Arachidonic Acid | Arachidonic Acid Release | Decreased availability | nih.govdrugbank.comiiab.me |

| Regulation of Pro-Inflammatory Mediators | Prostaglandins, Leukotrienes, Kinins, Histamine | Reduced synthesis and activity | scispace.comtermedia.pldrugs.comiiab.mefda.gov |

| Control of Pro-Inflammatory Cytokines | IL-1, IL-3, IL-4, IL-5, IL-6, IL-8, TNF-α, GM-CSF | Decreased production | scispace.comtermedia.pl |

| Effects on Cellular Proliferation | DNA Synthesis, Mitosis | Inhibition | scispace.comtermedia.plnih.gov |

| Immunomodulatory Effects | T- and B-Lymphocytes, Mast Cells | Inhibition of proliferation and function | scispace.comtermedia.plnih.gov |

| Vasoconstrictive Activity | Blood Vessels | Constriction and decreased permeability | scispace.comtermedia.plwebmd.comnih.gov |

Preclinical Pharmacology and Metabolic Fate

Pharmacodynamics in Experimental Models

The pharmacodynamic properties of Alclometasone (B1664502) 17-propionate have been characterized through various in vitro and in vivo models, establishing its profile as a glucocorticoid agonist.

Alclometasone is a selective glucocorticoid receptor agonist. drugbank.comnih.gov The parent compound, Alclometasone, and its dipropionate salt exert their effects by binding to intracellular glucocorticoid receptors. drugbank.comnih.gov This binding initiates a cascade of events, leading to the modulation of gene expression, which ultimately results in the anti-inflammatory and immunosuppressive actions characteristic of corticosteroids. drugbank.comscispace.com

Table 1: Receptor Binding Characteristics of Alclometasone 17-propionate

| Parameter | Finding | Source(s) |

|---|---|---|

| Receptor Target | Glucocorticoid Receptor | drugbank.comnih.gov |

| Pharmacological Action | Agonist | drugbank.comnih.gov |

| Binding Affinity | Described as a selective agonist; comparative studies suggest a lower binding affinity than mometasone (B142194) furoate. | researchgate.net |

In preclinical assessments, alclometasone dipropionate is categorized as a low- to medium-potency corticosteroid. termedia.pl Animal models have been instrumental in determining its anti-inflammatory efficacy. In preclinical evaluations for psoriasis treatment, alclometasone demonstrated an anti-inflammatory activity comparable to that of betamethasone (B1666872) valerate (B167501) and triamcinolone (B434) acetonide. termedia.pl

Studies in mice have demonstrated the compound's ability to mitigate inflammatory responses. For example, when applied topically, alclometasone dipropionate has been shown to reduce cutaneous anaphylaxis reactions induced by agents like tuberculin or albumin. bertin-bioreagent.com Specifically, a 0.1% solution applied topically to the ears of Lewis rats showed effects on both tuberculin- and egg albumin-induced allergic reactions. medchemexpress.com

Table 2: Preclinical Anti-inflammatory Activity of this compound

| Animal Model | Assay | Key Findings | Source(s) |

|---|---|---|---|

| Mouse | Cutaneous Anaphylaxis Reaction (induced by tuberculin or albumin) | Topical application of a 0.1% solution reduced the reaction. | bertin-bioreagent.com |

| Rat (Lewis) | Tuberculin- and Egg Albumin-Induced Allergic Reaction | Topical application of a 0.1% solution demonstrated inhibitory effects on the allergic reaction. | medchemexpress.com |

| General Preclinical Models | Psoriasis Treatment Models | Anti-inflammatory activity was comparable to betamethasone valerate and triamcinolone acetonide. | termedia.pl |

Preclinical Metabolic Pathways and Biotransformation

The metabolic fate of this compound has been investigated in several animal species, revealing its primary site of metabolism and the enzymatic systems involved.

Once absorbed systemically, alclometasone is primarily metabolized in the liver. drugbank.comtermedia.pl Studies have indicated the involvement of the cytochrome P450 (CYP) enzyme system in its biotransformation. bertin-bioreagent.comchemicalbook.comglpbio.comtargetmol.com

Research in male rats has shown that alclometasone dipropionate can inhibit the activity of androgen-dependent cytochrome P450 enzymes in a dose-dependent manner. bertin-bioreagent.comchemicalbook.comglpbio.comtargetmol.com This suggests that specific CYP isozymes, whose expression is regulated by androgens, are involved in the metabolism of this corticosteroid.

Following systemic absorption, the metabolites of alclometasone are primarily excreted by the kidneys. termedia.pl A key study by Aoyama and Kamata investigated the metabolic fate of alclometasone dipropionate in rats, rabbits, and mice following subcutaneous administration, identifying its metabolic products and pathways. sigmaaldrich.comalfa-chemistry.com Alclometasone itself is considered a metabolite of alclometasone dipropionate. chemicalbook.com

Studies in normal human volunteers with radio-labeled alclometasone dipropionate ointment indicated that approximately 3% of the steroid was absorbed over an 8-hour period, with subsequent elimination of metabolites. termedia.pl While detailed metabolic profiles from animal studies are documented in specific literature, the general pathway involves biotransformation in the liver and subsequent renal clearance. termedia.plsigmaaldrich.com

Significant interspecies and sex-related differences have been observed in the hepatic metabolism of alclometasone dipropionate. bertin-bioreagent.comchemicalbook.comglpbio.comtargetmol.com

A notable finding is that the inhibitory effect of alclometasone dipropionate on hepatic drug-metabolizing enzymes is sex-specific in rats. The compound inhibits androgen-dependent cytochrome P450 activity and the O-depropylation of 7-alkoxy-coumarin O-dealkylase in a dose-dependent manner in male rats. bertin-bioreagent.comglpbio.com However, it does not appear to have the same effect on hepatic drug metabolism in female rats or in mice of either sex. bertin-bioreagent.comchemicalbook.comglpbio.comtargetmol.com This highlights a distinct difference in how this corticosteroid interacts with the drug-metabolizing systems between sexes and across different rodent species.

Table 3: Interspecies and Sex-Related Differences in this compound Metabolism

| Species | Sex | Effect on Hepatic Drug-Metabolizing Enzymes | Source(s) |

|---|---|---|---|

| Rat | Male | Inhibition of androgen-dependent Cytochrome P450 activity. | bertin-bioreagent.comchemicalbook.comglpbio.comtargetmol.com |

| Rat | Female | No significant effect observed. | bertin-bioreagent.comchemicalbook.comglpbio.comtargetmol.com |

| Mouse | Male & Female | No significant effect observed. | bertin-bioreagent.comchemicalbook.comglpbio.comtargetmol.com |

Structure Activity Relationships Sar and Analog Development

Impact of Steroid Backbone Modifications on Glucocorticoid Receptor Interactions

The foundational structure of alclometasone (B1664502) is derived from prednisolone (B192156), a well-established glucocorticoid. nih.gov The anti-inflammatory actions of corticosteroids are mediated through their binding to and activation of the glucocorticoid receptor (GR). nih.govdrugbank.com This interaction triggers a cascade of events, including the induction of anti-inflammatory proteins like lipocortins, which inhibit phospholipase A2, a key enzyme in the inflammatory pathway. nih.govdrugbank.comdrugs.com

Key modifications to the prednisolone backbone that define alclometasone and influence its interaction with the GR include:

1,4-Diene System: The presence of double bonds between carbons 1 and 2 (Δ¹) and carbons 4 and 5 (Δ⁴) in the A-ring of the steroid nucleus is a hallmark of prednisolone-type steroids. This feature enhances glucocorticoid activity relative to hydrocortisone (B1673445).

16α-Methyl Group: The introduction of a methyl group at the 16α position, as seen in alclometasone, is a crucial modification. nih.gov This substitution serves to increase glucocorticoid potency while simultaneously minimizing the mineralocorticoid activity, which is responsible for undesirable effects on salt and water balance.

These backbone features create a molecule that is primed for potent and selective glucocorticoid activity, forming the basis upon which further modifications, such as halogenation and esterification, can build to refine the pharmacological profile. nih.govdrugbank.com

Significance of Ester Substitutions (e.g., 17-Propionate vs. 17,21-Dipropionate) on Potency and Selectivity

Esterification of the hydroxyl groups at the C17 and C21 positions is a common strategy in corticosteroid development to enhance lipophilicity and, consequently, topical potency. The commercially available form of alclometasone is alclometasone dipropionate, where both the 17- and 21-hydroxyl groups are esterified with propionic acid. drugs.comnih.gov

While the prompt specifies alclometasone 17-propionate, the widely studied compound is the 17,21-dipropionate. The diester configuration significantly increases the molecule's lipid solubility, which facilitates its penetration through the stratum corneum of the skin. This enhanced delivery to the target cells in the dermis and epidermis allows for greater interaction with glucocorticoid receptors, leading to a more potent anti-inflammatory response compared to the unesterified parent compound, alclometasone. nih.gov

The general principle of esterification in corticosteroids is that it converts a more polar molecule into a less polar prodrug. Once absorbed into the skin, cutaneous esterases can hydrolyze the ester groups, releasing the active parent steroid at the site of action. The 17,21-dipropionate structure of alclometasone is therefore critical to its classification as a low-to-medium potency topical corticosteroid. nih.govgoodrx.com

Role of Specific Halogenations (e.g., 7α-Chlorine) on Receptor Binding and Pharmacological Profile

A distinguishing feature of alclometasone's structure is the presence of a chlorine atom at the 7α-position. nih.gov Halogenation is a well-known method for increasing the anti-inflammatory potency of corticosteroids. For instance, the 9α-fluorination of many other steroids dramatically enhances their activity.

In the case of alclometasone, the 7α-chloro substitution contributes to its enhanced topical anti-inflammatory potency. nih.govresearchgate.net This modification is believed to influence the electronic conformation of the steroid molecule, potentially leading to a more favorable binding affinity for the glucocorticoid receptor. Studies on 7α-halogenated corticosteroids have shown that this specific modification can lead to a favorable dissociation of topical anti-inflammatory activity from systemic side effects, suggesting that the 7α-chloro group helps to localize the drug's activity to the skin. researchgate.net

The combination of the 16α-methyl group and the 7α-chloro substituent on the prednisolone backbone results in a compound with potent local effects but a reduced potential for systemic absorption and activity, which is a desirable characteristic for a topical agent. researchgate.net

Comparative SAR Analysis with Other Synthetic Corticosteroid Analogs

The structure-activity relationships of alclometasone become clearer when compared with other synthetic corticosteroids. Potency is often the primary metric for comparison and is directly related to the specific structural modifications of each analog.

Alclometasone dipropionate is generally classified as a low-to-medium potency corticosteroid. nih.govgoodrx.commerckmanuals.com In contrast, corticosteroids like betamethasone (B1666872) dipropionate and clobetasol (B30939) propionate (B1217596) are considered high-potency or super-potent agents. researchgate.netskinhealthinstitute.org.au

Betamethasone Dipropionate: This potent corticosteroid features a 9α-fluoro group and a 16β-methyl group. The 9α-fluorination, in particular, is known to significantly increase glucocorticoid activity. The difference in the position of the C16 methyl group (β in betamethasone vs. α in alclometasone) and the presence of 9α-fluorine instead of 7α-chlorine are key structural determinants of betamethasone's higher potency. researchgate.netskinhealthinstitute.org.au

Clobetasol Propionate: Clobetasol propionate is one of the most potent topical corticosteroids available. researchgate.netpsoriasis.org Its structure includes a 9α-fluoro group and a 21-chloro atom, modifications that confer very high glucocorticoid receptor affinity and potency.

Hydrocortisone Butyrate (B1204436): When compared to hydrocortisone butyrate, a mid-potency steroid, alclometasone dipropionate has been shown to be slightly more efficacious in clinical settings, demonstrating the positive contribution of its specific structural modifications (7α-chloro, 16α-methyl) to its anti-inflammatory action. nih.govpsu.edu

The following table provides a comparative overview of the potency of alclometasone dipropionate relative to other common topical corticosteroids, illustrating the impact of different structural features.

Table 1: Comparative Potency of Selected Topical Corticosteroids

| Compound | Potency Class | Key Structural Features |

|---|---|---|

| Clobetasol Propionate 0.05% | Super-Potent (Class I) | 9α-Fluoro, 16β-Methyl, 21-Chloro |

| Betamethasone Dipropionate 0.05% | Potent (Class III) | 9α-Fluoro, 16β-Methyl |

| Hydrocortisone Butyrate 0.1% | Mid-Potency (Class V) | Butyrate ester at C17 |

| Alclometasone Dipropionate 0.05% | Lower Mid-Potency (Class VI) | 7α-Chloro, 16α-Methyl |

| Desonide 0.05% | Low-Potency (Class VI) | 16α,17α-acetal with acetone |

Potency classes are based on a 7-class system where Class I is the most potent and Class VII is the least potent. Data adapted from various sources. merckmanuals.commsdmanuals.com

This comparative analysis underscores how specific alterations to the corticosteroid structure—such as the type and position of halogens and alkyl groups—fine-tune the molecule's interaction with the glucocorticoid receptor and ultimately determine its place in the therapeutic armamentarium.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Alclometasone |

| This compound |

| Alclometasone Dipropionate |

| Betamethasone Dipropionate |

| Clobetasol Propionate |

| Desonide |

| Fluticasone Propionate |

| Hydrocortisone |

| Hydrocortisone Butyrate |

Advanced Research Methodologies and Experimental Models

Receptor-Ligand Binding Assays for Mechanistic Studies

Receptor-ligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand, such as Alclometasone (B1664502) 17-propionate, and its target receptor. nih.gov These assays are critical for understanding the drug's affinity and can be adapted for screening and quantification purposes. nih.gov Alclometasone dipropionate is known to be a glucocorticoid receptor agonist, mimicking the anti-inflammatory and immunosuppressive effects of natural glucocorticoids. sigmaaldrich.com

Radioligand binding assays are a traditional and powerful tool for characterizing drug-receptor interactions. sygnaturediscovery.com These assays utilize a radioactively labeled ligand to measure its binding to a receptor. The primary types of radioligand binding experiments include:

Saturation Assays: These experiments determine the affinity (Kd) of the radioligand for the receptor and the density of binding sites (Bmax). nih.gov

Competition (Inhibition) Assays: These are used to determine the affinity of an unlabeled compound, like Alclometasone 17-propionate, by measuring its ability to compete with a radioligand for binding to the receptor. nih.gov

Kinetic Assays: These experiments measure the rates at which the radioligand associates (kon) and dissociates (koff) from the receptor. nih.gov

While highly sensitive, these assays involve hazardous materials and generate radioactive waste. nih.govbiorxiv.org The standard protocol for identifying sigma-2 receptor binding, for instance, uses a radioligand and requires masking of sigma-1 binding sites. frontiersin.org

Table 1: Types of Radioligand Binding Assays

| Assay Type | Purpose | Key Parameters Determined |

|---|---|---|

| Saturation | To determine the affinity and density of receptors. | Kd (dissociation constant), Bmax (maximum binding capacity) |

| Competition | To determine the affinity of an unlabeled ligand. | Ki (inhibition constant), IC50 (half maximal inhibitory concentration) |

| Kinetic | To determine the rates of ligand-receptor association and dissociation. | kon (association rate constant), koff (dissociation rate constant) |

To circumvent the disadvantages of radioligands, several label-free detection techniques have been developed. These methods monitor binding events in real-time without modifying the interacting molecules.

Surface Plasmon Resonance (SPR): SPR is a sensitive optical technique used to measure the binding between two molecules in solution, providing data on the affinity and kinetics of the interaction. sygnaturediscovery.com

Bio-Layer Interferometry (BLI): BLI is another optical biosensing technique that measures changes in the interference pattern of white light reflected from two surfaces, allowing for the real-time analysis of molecular interactions.

Resonant Waveguide Grating (RWG) Biosensors: RWG biosensors measure changes in the refractive index near the sensor surface, enabling the label-free detection of binding events.

These label-free methods are increasingly used in high-throughput screening environments. nih.gov

Cell-Based Assays for Gene Expression and Signaling Pathway Analysis

Cell-based assays are indispensable for studying the biological effects of compounds within a cellular context. cellomaticsbio.comszpa.org For this compound, these assays can reveal its impact on gene expression and intracellular signaling pathways. As a glucocorticoid, it is understood to act by inducing phospholipase A2 inhibitory proteins, which in turn control the biosynthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. This is achieved through the binding of the alclometasone-receptor complex to glucocorticoid response elements on DNA, which modulates the expression of various genes.

Large-scale transcriptional profiling across different cell lines can reveal cell-type-specific responses to chemical perturbations, including those from glucocorticoid receptor agonists like alclometasone. biorxiv.org Gene expression assays, such as those using real-time reverse transcriptase-polymerase chain reaction (RT-PCR), can quantify changes in the expression of specific genes involved in inflammation and immune responses. nih.gov For example, studies have investigated the effect of compounds on the gene expression of structural proteins and cytokines in skin cells. cellomaticsbio.com

In Vitro Skin Permeation and Bioequivalence Studies

In vitro skin permeation studies are essential for evaluating the absorption of topical drugs. The Franz diffusion cell is a standard apparatus used for these studies, often employing excised human skin. nih.govcore.ac.uk This model has shown relevance and predictive power, supporting its use as a surrogate for in vivo bioequivalence studies. nih.gov

Studies have been conducted to compare the percutaneous absorption of generic topical products, including those containing alclometasone dipropionate, with their reference listed drugs. mdpi.com These investigations measure the rate and extent of drug absorption through the skin. nih.govnih.gov For instance, research has demonstrated that data from excised human skin models can correlate well with clinical data when experimental conditions are carefully matched. binasss.sa.cr

Table 2: Example of In Vitro Skin Permeation Study Parameters

| Parameter | Description |

|---|---|

| Model | Excised human skin |

| Apparatus | Franz diffusion cell |

| Drug Studied | Alclometasone Dipropionate |

| Purpose | To assess bioequivalence and percutaneous absorption kinetics. |

| Endpoints | Total absorption, maximum rate of absorption (Jmax), time to maximum rate (Tmax) |

Preclinical In Vivo Animal Models for Mechanistic Investigations

Preclinical in vivo animal models are critical for understanding the therapeutic effects and mechanisms of drugs in a whole-organism context. For this compound, these models are used to investigate its anti-inflammatory and immunomodulatory properties. scispace.com For example, psoriasis-like skin inflammation can be induced in mice to evaluate the efficacy of topical treatments. nih.govresearchgate.net

These models allow researchers to study the complex interactions between the drug, the immune system, and skin tissue. scispace.com Preclinical tests have shown that alclometasone has anti-inflammatory activity comparable to other corticosteroids but with potentially fewer side effects. scispace.com Animal models are also used in preclinical safety assessments. scispace.com

Bioanalytical Techniques for Detection and Quantification in Research Samples

Accurate and sensitive bioanalytical methods are required for the detection and quantification of this compound and its metabolites in various research samples, such as from skin permeation studies or animal tissues.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose. sigmaaldrich.comsigmaaldrich.comethernet.edu.etstanford.edu Specific HPLC methods have been developed for the analysis of alclometasone dipropionate in pharmaceutical formulations and biological matrices. nih.gov These methods often utilize a C18 column and a mobile phase consisting of acetonitrile (B52724) and water. nih.gov More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) offer even greater sensitivity and specificity for identifying and quantifying glucocorticoids in complex samples. researchgate.net

Theoretical Biological Efficacy Based on Mechanism of Action

Anti-Inflammatory Effects and their Underlying Cellular Processes

Alclometasone (B1664502) 17-propionate, a synthetic topical corticosteroid, exerts its anti-inflammatory effects through a cascade of intracellular events. drugs.comdrugbank.comnih.gov The primary mechanism involves the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. drugs.comfda.gov These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation, such as prostaglandins (B1171923) and leukotrienes. drugs.comfda.gov

The process begins with the binding of alclometasone to intracellular glucocorticoid receptors. drugbank.comnih.gov This newly formed complex then translocates into the cell's nucleus, where it binds to specific DNA sequences called glucocorticoid response elements (GREs). drugbank.comnih.gov This interaction with DNA modulates gene transcription, leading to the synthesis of lipocortins. nih.gov

Lipocortins, in turn, inhibit the enzyme phospholipase A2. drugs.comfda.gov This enzyme is responsible for releasing arachidonic acid from the cell membrane's phospholipids (B1166683). drugs.comfda.gov By inhibiting phospholipase A2, alclometasone effectively cuts off the supply of arachidonic acid, the common precursor for the synthesis of various pro-inflammatory molecules, including prostaglandins and leukotrienes. drugs.comfda.gov This disruption of the arachidonic acid cascade is a cornerstone of the anti-inflammatory action of alclometasone. plasticsurgerykey.com

Immunosuppressive Actions and Immune Cell Modulation Potential

The immunosuppressive properties of Alclometasone 17-propionate are integral to its therapeutic efficacy. scispace.com Corticosteroids, in general, can suppress the production and effects of humoral factors involved in the inflammatory response. plasticsurgerykey.com They achieve this by interfering with the function of various immune cells, including endothelial cells, granulocytes, mast cells, and fibroblasts. plasticsurgerykey.com

Research has demonstrated that topical corticosteroids can lead to a reduction in the number of mast cells within the skin. plasticsurgerykey.com They also inhibit the chemotaxis of neutrophils and decrease the number of Langerhans cells, which are antigen-presenting cells in the epidermis. plasticsurgerykey.com

Moreover, corticosteroids have a notable impact on T-lymphocytes, a key component of the adaptive immune system. They can reduce the proliferation of T-cells and even induce their apoptosis (programmed cell death), partly by inhibiting T-cell growth factors. plasticsurgerykey.comnih.gov This modulation of T-cell activity is a significant aspect of the immunosuppressive action of corticosteroids. Specifically, they can inhibit T helper 1 (Th1) and Th17 cell immune responses while promoting the differentiation and activation of Th2 cells and regulatory T cells. nih.gov

The influence of corticosteroids extends to the modulation of cytokine production. They can inhibit the synthesis of several pro-inflammatory cytokines, including interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF). plasticsurgerykey.comtermedia.pl

Antiproliferative Effects on Target Cells

This compound exhibits antiproliferative effects, which are particularly relevant in the treatment of skin conditions characterized by increased cell turnover. scispace.com This action is primarily mediated by the inhibition of DNA synthesis and mitosis in target cells. plasticsurgerykey.com

One of the key target cells for the antiproliferative effects of topical corticosteroids are keratinocytes, the primary cell type in the epidermis. plasticsurgerykey.com By reducing the proliferation and size of keratinocytes, alclometasone can help to normalize epidermal structure and function in hyperproliferative skin disorders. plasticsurgerykey.com

Fibroblasts, the cells responsible for producing collagen and other components of the extracellular matrix in the dermis, are also affected. plasticsurgerykey.com Corticosteroids inhibit fibroblast activity and collagen formation, which can contribute to the therapeutic effect in certain conditions but also explains some of the potential side effects associated with long-term use. plasticsurgerykey.comnih.gov

Vasoconstrictive Properties and Vascular Modulation Mechanisms

A prominent and clinically observable effect of this compound is its vasoconstrictive action. drugs.comscispace.com When applied topically, it causes the constriction of capillaries in the superficial dermis. plasticsurgerykey.com This narrowing of the blood vessels leads to a reduction in erythema (redness) at the site of application. plasticsurgerykey.com

The precise mechanism underlying corticosteroid-induced vasoconstriction is not fully elucidated but is thought to involve the inhibition of natural vasodilators such as histamine, bradykinins, and prostaglandins. plasticsurgerykey.com By counteracting the effects of these substances, alclometasone helps to reduce blood flow to the inflamed area, thereby decreasing swelling and redness. webmd.com

Influence on Cellular Homeostasis and General Tissue Response

However, it's important to note that corticosteroids can also have broader effects on cellular processes. For instance, they can impact epidermal barrier function. While the reduction of inflammation can ultimately aid in barrier repair, some studies suggest that corticosteroids can subtly affect the formation of lipid lamellar bodies, which are crucial for maintaining the skin's protective barrier. amazonaws.com

Table of Research Findings on this compound's Biological Efficacy

| Biological Effect | Underlying Cellular Process | Key Molecular Targets/Mediators |

|---|---|---|

| Anti-Inflammatory | Induction of lipocortin synthesis, inhibition of the arachidonic acid pathway. drugs.comfda.govplasticsurgerykey.com | Glucocorticoid receptors, Phospholipase A2, Prostaglandins, Leukotrienes. drugs.comfda.gov |

| Immunosuppressive | Modulation of immune cell function, reduction in pro-inflammatory cytokine production. plasticsurgerykey.comtermedia.pl | T-lymphocytes, Langerhans cells, Mast cells, IL-1, TNF-α. plasticsurgerykey.comtermedia.pl |

| Antiproliferative | Inhibition of DNA synthesis and mitosis. plasticsurgerykey.com | Keratinocytes, Fibroblasts. plasticsurgerykey.com |

| Vasoconstrictive | Inhibition of natural vasodilators, constriction of superficial dermal capillaries. plasticsurgerykey.com | Histamine, Bradykinins, Prostaglandins. plasticsurgerykey.com |

Future Research Directions and Unexplored Avenues for Alclometasone 17 Propionate

While Alclometasone (B1664502) 17-propionate is a well-established topical corticosteroid, several avenues for future research remain to fully elucidate its therapeutic potential and underlying mechanisms. Further investigation into its molecular interactions, the rational design of new analogs, exploration of novel biological targets, and the development of sophisticated analytical methods will be crucial for advancing the field.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.